N-(1-Cyanocyclohexyl)-2-((5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanocyclohexyl)-2-((5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18FN5OS2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-Cyanocyclohexyl)-2-((5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N5OS2
- Molecular Weight : 401.6 g/mol
- IUPAC Name : N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetamide
- Canonical SMILES : CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from cyclohexylamine and various thiadiazole derivatives. Common solvents include dichloromethane and ethanol, with catalysts like triethylamine or pyridine being utilized to enhance reaction efficiency.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various therapeutic effects.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain derivatives exhibited notable antibacterial effects against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
Antitumor Activity
Thiadiazole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies revealed that some synthesized compounds displayed significant antitumor activity against breast cancer cell lines (e.g., MDA-MB-231), outperforming conventional chemotherapeutic agents like cisplatin with IC50 values as low as 3.3 μM .
Study 1: Antitumor Efficacy
A recent study focused on synthesizing novel thiadiazole derivatives and evaluating their antitumor properties. The findings indicated that specific compounds inhibited the Bcr-Abl protein kinase in K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM, suggesting potential for targeted cancer therapy .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against multiple pathogens. Results showed that certain compounds exhibited superior antibacterial activities compared to standard treatments, highlighting their potential as effective antimicrobial agents .
Summary of Findings
Properties
Molecular Formula |
C17H18FN5OS2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18FN5OS2/c18-12-6-2-3-7-13(12)20-15-22-23-16(26-15)25-10-14(24)21-17(11-19)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H,20,22)(H,21,24) |
InChI Key |
KMQFZSXKXBEXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.